

Excitation and emission wavelengths for ERthermAC measurement (543/590 nm).

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Compound of Interest		
Compound Name:	ERthermAC	
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Application Notes and Protocols for ERthermAC

Topic: Excitation and Emission Wavelengths for **ERthermAC** Measurement (543/590 nm)

Audience: Researchers, scientists, and drug development professionals.

Introduction

ERthermAC is a fluorescent probe specifically designed for monitoring temperature changes within the endoplasmic reticulum (ER) of living cells.[1][2] As a small-molecule thermosensitive dye, it offers a valuable tool for studying cellular thermogenesis and the role of the ER in thermal biology.[1][2][3] ERthermAC accumulates in the ER and exhibits a temperature-dependent fluorescence intensity, allowing for the visualization and quantification of temperature fluctuations at the subcellular level.[1][2][4] Its enhanced photostability compared to its predecessor, ER thermo yellow, makes it particularly suitable for live-cell imaging experiments.[4][5][6]

Principle of Operation

The fluorescence intensity of **ERthermAC** is inversely proportional to temperature.[4] As the temperature in the endoplasmic reticulum increases, the fluorescence emission of the probe decreases. This phenomenon is attributed to temperature-induced alterations in the structural dynamics of the **ERthermAC** molecule, which opens up non-radiative relaxation pathways, thereby reducing its fluorescence quantum yield.[4] This relationship allows for the calibration



of fluorescence intensity to specific temperature values, enabling quantitative measurements of ER temperature.

Spectral Properties

ERthermAC is characterized by a broad absorption spectrum and a distinct emission spectrum, making it compatible with common fluorescence microscopy setups.

Parameter	Wavelength (nm)
Excitation (Optimal)	543
Absorption Range	480 - 590[7]
Emission Range	560 - 700[7]
Recommended Emission Collection	~590

Experimental Protocols

Protocol 1: Staining of Adherent Cells with ERthermAC

This protocol describes the procedure for staining adherent cells, such as brown adipocytes, to visualize and measure ER temperature.

Materials:

- ERthermAC probe
- Dimethyl sulfoxide (DMSO)
- Cell culture medium
- Phosphate-buffered saline (PBS)
- Adherent cells cultured on glass-bottom dishes or coverslips
- Fluorescence microscope with temperature control

Procedure:



- Prepare ERthermAC Stock Solution: Dissolve ERthermAC in high-quality, anhydrous DMSO to prepare a stock solution (e.g., 1 mM). Store the stock solution at -20°C, protected from light.
- Prepare Staining Solution: Dilute the ERthermAC stock solution in pre-warmed cell culture medium to a final working concentration of 250 nM.[5]
- Cell Staining:
 - Remove the culture medium from the cells.
 - Wash the cells once with pre-warmed PBS.
 - Add the 250 nM ERthermAC staining solution to the cells.
 - Incubate the cells for 20-30 minutes at 37°C and 5% CO2.[5][7]
- Washing:
 - Remove the staining solution.
 - Wash the cells twice with pre-warmed PBS or live-cell imaging solution.
- Imaging:
 - Mount the cells on a fluorescence microscope equipped with a temperature-controlled stage.
 - Excite the cells at 543 nm and collect the emission signal between 560 nm and 700 nm.
 - Acquire images at different temperatures to observe changes in fluorescence intensity.

Protocol 2: Calibration of ERthermAC Fluorescence to Temperature

To obtain quantitative temperature measurements, it is essential to generate a calibration curve that correlates **ERthermAC** fluorescence intensity with temperature.



Materials:

- Cells stained with ERthermAC (as described in Protocol 1)
- 4% formaldehyde in PBS
- Fluorescence microscope with a precisely controlled heated stage

Procedure:

- Fixation: After staining with **ERthermAC**, fix the cells with 4% formaldehyde in PBS for 15-20 minutes at room temperature.[4]
- Washing: Wash the fixed cells three times with PBS.
- Calibration Imaging:
 - Place the dish with fixed, stained cells on the microscope stage.
 - Allow the temperature of the stage and sample to equilibrate at a starting temperature (e.g., 18°C).[4]
 - Acquire fluorescence images.
 - Increase the temperature in defined increments (e.g., 2-5°C) and allow for equilibration at each step.
 - Acquire images at each temperature point up to the desired maximum temperature (e.g., 43°C).[4]
- Data Analysis:
 - Measure the mean fluorescence intensity of the ER in multiple cells at each temperature point.
 - Plot the normalized fluorescence intensity as a function of temperature to generate a calibration curve.



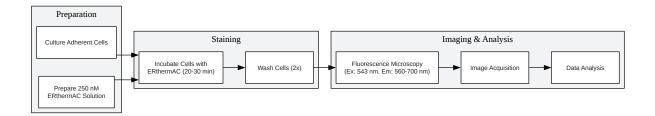
The relationship between temperature and fluorescence intensity is non-linear, with a more pronounced decrease at higher temperatures.[4] For instance, a linear reduction of -1.07%/°C was observed between 18.1°C and 35.0°C, while a more rapid decrease of -4.76%/°C was seen between 37°C and 43°C.[4]

Data Presentation

Table 1: Quantitative Performance of ERthermAC

Parameter	Value	Reference
Temperature Sensitivity (18.1°C - 35.0°C)	-1.07 %/°C	[4]
Temperature Sensitivity (37°C - 43°C)	-4.76 %/°C	[4]
Temperature Sensitivity (20°C - 60°C in PBS)	-1.87 %/°C	[7]
Typical Staining Concentration	250 nM	[5]
Incubation Time	20 - 30 min	[5][7]

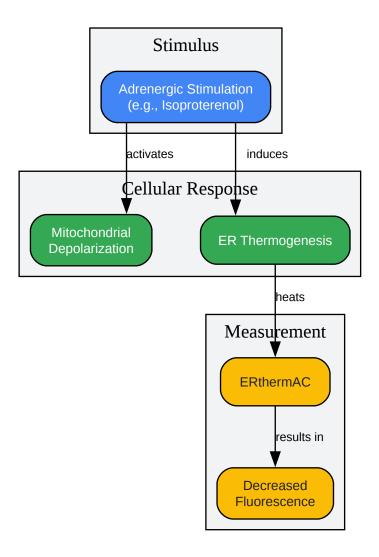
Visualizations



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Caption: Experimental workflow for **ERthermAC** staining and imaging.



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Caption: Signaling pathway for thermogenesis measurement with **ERthermAC**.

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